Furo[3,2-e]benzothiazole (9CI)
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Overview
Description
Furo[3,2-e]benzothiazole (9CI) is a heterocyclic compound with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol It is characterized by a fused ring system consisting of a benzene ring, a furan ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,2-e]benzothiazole (9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminothiophenol with a furan derivative, followed by cyclization to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for Furo[3,2-e]benzothiazole (9CI) are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-e]benzothiazole (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Furo[3,2-e]benzothiazole (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Furo[3,2-e]benzothiazole (9CI) involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key bacterial enzymes, such as DNA gyrase and dihydrofolate reductase . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-e]benzothiazole: Another isomer with a different arrangement of the furan and thiazole rings.
Benzothiazole: A simpler structure lacking the fused furan ring, but with similar biological activities.
Uniqueness
Furo[3,2-e]benzothiazole (9CI) is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C9H5NOS |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
furo[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H |
InChI Key |
XSJRSYIHGHLNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1OC=C3)N=CS2 |
Origin of Product |
United States |
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